2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Overview
Description
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of thiophene derivatives, including 2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, in the industry, these compounds are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase . These interactions are mediated through the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid include other thiophene derivatives such as thiazolidine-2,4-dione derivatives and 2-substituted thiophenes . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. For example, thiazolidine-2,4-dione derivatives are known for their anticancer and antimicrobial properties, while 2-substituted thiophenes are used as nonsteroidal anti-inflammatory drugs .
Properties
IUPAC Name |
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-10(14)6-7-3-4-9(17-7)11(12-15)8-2-1-5-16-8/h1-5,15H,6H2,(H,13,14)/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUINQMGMVVHVGH-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/C2=CC=C(S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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